2-Methylvaleryl chloride
Description
Contextualization within the Acyl Halide Class
2-Methylvaleryl chloride belongs to the class of organic compounds known as acyl halides or acid halides. fiveable.methermofisher.com These are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halogen atom (-X). wikipedia.orgbritannica.com The general formula for an acyl halide is RCOX, where R is an alkyl or aryl group, CO represents the carbonyl group, and X is a halogen. wikipedia.org In the case of this compound, the R group is a 2-methylpentyl group and the halogen is chlorine.
Acyl halides are characterized by their high reactivity, which stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. fiveable.meorgoreview.com This makes them highly susceptible to nucleophilic acyl substitution reactions. fiveable.me They are among the most reactive of the carboxylic acid derivatives and are frequently used as intermediates to synthesize other compounds such as esters, amides, and anhydrides. fiveable.mebritannica.comwizeprep.com Acyl chlorides, like this compound, are the most commonly used acyl halides in organic synthesis. wikipedia.org
Historical Perspectives on Branched-Chain Acyl Chloride Synthesis
The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. Historically, several reagents have been established for this conversion, and these methods are applicable to the synthesis of both straight-chain and branched-chain acyl chlorides. The challenge in these syntheses is the conversion of the poor leaving group of the carboxylic acid, -OH, into a better one. orgoreview.com
One of the most common and long-standing methods involves the use of thionyl chloride (SOCl₂). orgoreview.comwizeprep.com This reaction effectively converts carboxylic acids, including the precursor to this compound, 2-methylvaleric acid, into the corresponding acyl chloride. orgoreview.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride product. wikipedia.org
Other classic reagents for this transformation include phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). wikipedia.orgwizeprep.com Phosphorus trichloride reacts with three equivalents of a carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid. wikipedia.org Phosphorus pentachloride reacts in a 1:1 ratio with the carboxylic acid to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. wikipedia.org These methods have been foundational in synthetic organic chemistry for preparing reactive intermediates like this compound from their corresponding carboxylic acids. orgoreview.com For instance, oxalyl chloride, another reagent used for this purpose, was first prepared in 1892. wikipedia.org
Significance of this compound in Contemporary Chemical Research
The significance of this compound in modern chemical research lies in its role as a reactive building block for introducing the 2-methylvaleryl acyl group into molecules. As a highly reactive acyl chloride, it is not typically an end-product but rather a key intermediate in multi-step synthetic sequences. wikipedia.orgbritannica.com
Its utility is demonstrated in the synthesis of more complex molecules. For example, this compound is used in the preparation of 16β-Ethyl-17β-(2-methylvaleryl)oxyacetoxy-4-estren-3-one. prepchem.com In this synthesis, it reacts with a hydroxyl group on a steroid backbone to form an ester linkage. prepchem.com This type of reaction highlights the primary function of acyl chlorides: to acylate nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. britannica.com
The incorporation of branched-chain structures like the 2-methylvaleryl group can be important in medicinal chemistry and materials science for modifying the physical and biological properties of a target molecule. The general class of chlorine-containing compounds is vital in the pharmaceutical industry, with a significant number of FDA-approved drugs containing chlorine. nih.gov While not a drug itself, a reactive intermediate like this compound serves as a tool for chemists to construct such complex and potentially therapeutic molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIQXAVMTLKUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966789 | |
| Record name | 2-Methylpentanoyl chloride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-27-7 | |
| Record name | 2-Methylpentanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylvaleryl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentanoyl chloride | |
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| Record name | 2-methylvaleryl chloride | |
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Synthetic Methodologies and Process Development for 2 Methylvaleryl Chloride
Established Synthetic Pathways for Acyl Chlorides
The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis. For 2-methylvaleryl chloride, this involves the chlorination of its parent carboxylic acid, 2-methylvaleric acid. Two of the most common and well-established methods utilize thionyl chloride and phosphorus trichloride (B1173362).
The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely used method for preparing acyl chlorides masterorganicchemistry.comlibretexts.org. The process involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic substitution by a chloride ion libretexts.org.
A key advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases masterorganicchemistry.com. This facilitates their removal from the reaction mixture, driving the equilibrium towards the formation of the desired acyl chloride and simplifying the purification process masterorganicchemistry.com. The reaction is generally irreversible due to the evolution of these gaseous by-products masterorganicchemistry.com. For the synthesis of valeryl chloride derivatives, dimethylformamide (DMF) is often added in catalytic amounts to accelerate the reaction and improve selectivity google.comgoogle.com.
This reaction yields the acyl chloride and phosphorous acid (H₃PO₃) as the primary by-product byjus.comstackexchange.com. Unlike the gaseous by-products from the thionyl chloride method, phosphorous acid is a non-volatile solid, which must be separated from the product during workup stackexchange.com. While effective, the use of PCl₃ can be problematic for producing high-purity, pharmaceutical-grade acyl chlorides, as residual phosphorus may be difficult to remove completely google.com.
| Reagent | Stoichiometry (Reagent:Carboxylic Acid) | By-products | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | ~1.2-1.5 : 1.0 google.comgoogle.com | SO₂(g), HCl(g) masterorganicchemistry.com | Gaseous by-products are easily removed, driving the reaction to completion. masterorganicchemistry.com | Reagent is corrosive and moisture-sensitive. |
| Phosphorus Trichloride (PCl₃) | 1 : 3 byjus.comstackexchange.com | H₃PO₃(s) stackexchange.com | Effective for many substrates. | Solid by-product requires separation; potential for phosphorus contamination. google.comstackexchange.com |
Synthesis of this compound: Optimization and Yield Enhancement
Achieving high yield and purity in the synthesis of this compound requires careful control over reaction parameters and an understanding of potential side reactions.
Process optimization for acyl chloride synthesis focuses on several key parameters. Based on established procedures for similar compounds like n-valeryl chloride, specific conditions can be applied to the synthesis of this compound google.comgoogle.com.
Molar Ratio : An excess of the chlorinating agent is typically used to ensure the complete conversion of the carboxylic acid. For the thionyl chloride method, a molar ratio of n(2-methylvaleric acid) to n(thionyl chloride) is often maintained between 1.0:1.2 and 1.0:1.5 google.comgoogle.com.
Catalyst : The use of a catalyst, such as DMF, at a concentration of 1-5% by weight relative to the carboxylic acid, enhances the reaction rate and selectivity google.comgoogle.com. The catalyst works by forming a more reactive Vilsmeier intermediate with thionyl chloride, which then chlorinates the carboxylic acid more efficiently google.comgoogle.com.
Temperature : The reaction is typically conducted at elevated temperatures, generally between 50-90°C, until the evolution of gaseous by-products ceases google.comgoogle.com.
Purification : The final product is purified by distillation. To prevent thermal degradation, this is often performed under reduced pressure, keeping the distillation temperature below 90°C google.com.
| Parameter | Optimized Condition | Purpose / Notes |
|---|---|---|
| Molar Ratio (Acid:SOCl₂) | 1.0 : 1.2-1.5 | Ensures complete conversion of the carboxylic acid. google.comgoogle.com |
| Catalyst | 1-5 wt% DMF | Increases reaction rate and chlorination selectivity. google.comgoogle.com |
| Reaction Temperature | 50-90°C | Provides sufficient energy for the reaction to proceed to completion. google.comgoogle.com |
| Purification Temperature | ≤ 90°C (under vacuum) | Minimizes thermal degradation and by-product formation during distillation. google.com |
A primary side reaction in the synthesis of acyl chlorides is the formation of the corresponding acid anhydride (B1165640) google.com. In this case, 2-methylvaleric anhydride can be formed if the newly generated this compound reacts with unconsumed 2-methylvaleric acid google.com.
Mitigation strategies include:
Use of a Catalyst : Adding a catalyst like DMF enhances the chlorination selectivity, ensuring the carboxylic acid reacts preferentially with the chlorinating agent rather than the acyl chloride product google.comgoogle.com.
Control of Distillation : High temperatures during purification can lead to the dissociation of the acyl chloride and subsequent side reactions, resulting in the formation of tar-like residues google.com. Conducting the distillation under vacuum at lower temperatures (≤90°C) and adding stabilizers such as N,N-dimethylaniline can prevent this degradation google.com.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more environmentally benign processes. For the synthesis of this compound, green chemistry principles can be applied to reduce waste and avoid the use of hazardous materials.
One approach involves replacing traditional chlorinating agents with greener alternatives. For instance, bis(trichloromethyl)carbonate, also known as triphosgene, has been used as a chlorinating reagent in solvent-free conditions to prepare aliphatic acid chlorides google.com. This method is advantageous as it simplifies the process, shortens reaction times, and reduces environmental pollution by eliminating the need for a solvent google.com.
Another key area of green chemistry is the replacement of hazardous solvents. While DMF is an effective catalyst, it is also a toxic solvent. Research into amide synthesis, a common subsequent reaction for acyl chlorides, has explored the use of bio-based solvents like Cyrene™ as a replacement for traditional dipolar aprotic solvents such as DMF and dichloromethane (B109758) rsc.org. Applying such bio-derived solvents to the synthesis of this compound could significantly improve the environmental profile of the process. Furthermore, developing syntheses in aqueous media, recognized as the most preferred green solvent, represents a significant goal in making acyl chloride production more sustainable tandfonline.com.
Industrial-Scale Synthesis Considerations for this compound
The industrial-scale synthesis of this compound is primarily achieved through the chlorination of 2-methylvaleric acid. The selection of an appropriate chlorinating agent and the optimization of reaction conditions are paramount to ensure high yield, purity, and cost-effectiveness. The most common method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
The reaction mechanism proceeds via the activation of the carboxylic acid by the chlorinating agent. In the case of thionyl chloride with a DMF catalyst, a Vilsmeier reagent is formed in situ, which is a more potent acyl chlorinating agent than thionyl chloride alone. This catalytic approach enhances the reaction kinetics and selectivity, minimizing the formation of undesirable by-products.
Key considerations for the large-scale production of this compound include:
Choice of Chlorinating Agent: While several chlorinating agents can be employed, including phosphorus trichloride (PCl₃) and phosgene (B1210022) (COCl₂), thionyl chloride is often preferred for industrial applications. This preference is due to the gaseous nature of its by-products (sulfur dioxide and hydrogen chloride), which simplifies the purification of the final product. For pharmaceutical-grade applications, the use of thionyl chloride is particularly advantageous as it avoids potential phosphorus contamination that can arise from using phosphorus-based reagents.
Reaction Conditions: The reaction is typically carried out at elevated temperatures, generally in the range of 50-90°C. Careful control of the temperature is crucial to balance the reaction rate with the potential for side reactions. The reaction is usually run until the evolution of gaseous by-products ceases, indicating the completion of the reaction.
Equipment: For industrial-scale production, glass-lined or enamel reactors are commonly used to withstand the corrosive nature of the reactants and by-products, particularly the hydrogen chloride gas that is evolved. The reactor should be equipped with a robust agitation system to ensure efficient mixing and heat transfer, as well as a reflux condenser and a scrubbing system to manage the off-gases.
By-product Formation and Control: A potential by-product in the synthesis of acyl chlorides is the corresponding acid anhydride, in this case, 2-methylvaleric anhydride. This can form through the reaction of the this compound product with unreacted 2-methylvaleric acid. The use of a catalyst like DMF helps to improve the reaction's kinetics and selectivity, thereby reducing the likelihood of anhydride formation. Additionally, adding an electron-rich stabilizer during purification can help to prevent the dissociation of the acyl chloride and subsequent side reactions.
Purification: The crude this compound is typically purified by vacuum distillation. This process effectively separates the desired product from any unreacted starting materials, the catalyst, and higher-boiling impurities. The distillation is performed under reduced pressure to lower the boiling point of the product and prevent thermal degradation. The efficiency of the distillation column is critical to achieving high purity.
The following data tables provide a summary of typical parameters for the industrial-scale synthesis of an analogous acyl chloride, which can be considered representative for this compound production.
| Parameter | Value/Condition |
|---|---|
| Reactants | Carboxylic Acid, Thionyl Chloride |
| Catalyst | N,N-dimethylformamide (DMF) |
| Molar Ratio (Acid:Thionyl Chloride) | 1.0 : 1.2 - 1.5 |
| Reaction Temperature | 50 - 90 °C |
| Reactor Type | Glass-lined or Enamel Stirred Tank Reactor |
| Parameter | Value/Condition |
|---|---|
| Purification Method | Vacuum Distillation |
| Distillation Kettle Temperature | ≤ 90 °C |
| Stabilizer (optional) | Electron-rich compounds (e.g., N,N-dimethylaniline, triethanolamine) |
| Final Purity | > 99.5% |
Reactivity and Reaction Mechanisms of 2 Methylvaleryl Chloride
Fundamental Reactivity of the Acyl Chloride Moiety
2-Methylvaleryl chloride, also known as 2-methylpentanoyl chloride, possesses the characteristic reactivity of an acyl chloride. nih.govalfa-chemistry.com The core of its reactivity lies in the acyl chloride functional group (–COCl), where a carbonyl group is attached to a chlorine atom. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. docbrown.info This high degree of positive polarization on the carbonyl carbon makes it a prime target for attack by a wide range of nucleophiles. docbrown.info
Acyl chlorides are among the most reactive derivatives of carboxylic acids. libretexts.org Their reactivity stems from the excellent leaving group ability of the chloride ion (Cl⁻). libretexts.orgyoutube.com When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate is unstable and readily collapses by expelling the chloride ion, reforming the carbonyl double bond and resulting in a nucleophilic acyl substitution product. libretexts.orglibretexts.org
The general stability of this compound is typical for an aliphatic acyl chloride; it is stable under normal conditions but is reactive towards moisture. fishersci.comthermofisher.com Exposure to water or moist air leads to hydrolysis, yielding 2-methylvaleric acid and hydrogen chloride. fishersci.comcymitquimica.com It is also incompatible with bases and oxidizing agents. fishersci.com
Nucleophilic Acyl Substitution Reactions Involving this compound
This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. cymitquimica.com These reactions are fundamental to its use in organic synthesis for introducing the 2-methylvaleryl group into other molecules. Key examples of these reactions include:
Hydrolysis: As mentioned, reaction with water produces 2-methylvaleric acid. fishersci.comcymitquimica.com
Alcoholysis (Esterification): Alcohols react with this compound to form esters. scribd.com For instance, the reaction with an alcohol (ROH) yields an alkyl 2-methylvalerate. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. scribd.com
Aminolysis (Amidation): Ammonia, primary amines, and secondary amines react rapidly with this compound to form amides. scribd.comsciencemadness.orglibretexts.org For example, reaction with ethylamine (B1201723) would yield N-ethyl-2-methylpentanamide. To conserve the amine, which can be neutralized by the HCl produced, a non-nucleophilic base is often added. sciencemadness.org
Reaction with Carboxylates: this compound can react with carboxylate salts to form acid anhydrides. masterorganicchemistry.com
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds like benzene (B151609) to form aryl ketones. organic-chemistry.orgjk-sci.commasterorganicchemistry.com The product of the reaction with benzene would be 1-phenyl-2-methyl-1-pentanone.
Reaction with Grignard Reagents: The reaction with Grignard reagents can lead to the formation of ketones. However, careful control of reaction conditions is necessary to prevent a second addition of the Grignard reagent to the newly formed ketone, which would result in a tertiary alcohol. masterorganicchemistry.comresearchgate.net
Table 1: Examples of Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Water | H₂O | Carboxylic Acid |
| Alcohol | Ethanol (CH₃CH₂OH) | Ester |
| Amine | Ethylamine (CH₃CH₂NH₂) | Amide |
| Carboxylate | Sodium Acetate (CH₃COONa) | Acid Anhydride (B1165640) |
| Aromatic Ring | Benzene (C₆H₆) with AlCl₃ | Aryl Ketone |
| Organometallic | Phenylmagnesium Bromide (C₆H₅MgBr) | Ketone |
The mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. docbrown.infolibretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: The reaction initiates with the nucleophile attacking the electrophilic carbonyl carbon of the this compound. docbrown.infoyoutube.com This breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled. libretexts.orgyoutube.com
The presence of a methyl group at the α-carbon (the carbon adjacent to the carbonyl group) in this compound introduces steric hindrance. datapdf.comosti.gov This steric bulk can influence the rate of nucleophilic attack compared to its straight-chain isomer, hexanoyl chloride.
The methyl group partially shields the electrophilic carbonyl carbon, potentially slowing down the approach of a nucleophile. datapdf.com This effect is particularly pronounced with bulky nucleophiles. Research on related sterically hindered acyl chlorides, such as 2(S)-chloro-4-methylvaleryl chloride, has shown that steric hindrance can significantly affect reaction stereochemistry and rates. datapdf.comosti.gov For instance, in certain substitution reactions, increased steric hindrance was found to favor retention of configuration at the chiral center, as it impedes the typical backside attack that leads to inversion. datapdf.comosti.gov While this compound itself is not chiral (unless isotopically labeled or derivatized), the principle that steric factors influence the accessibility of the reaction center is directly applicable. datapdf.com The methyl group at the C2 position reduces the accessibility of the carbonyl carbon compared to unbranched chains.
Electrophilic Reactions and Related Transformations
The primary reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which undergoes nucleophilic attack. The molecule itself does not typically act as a nucleophile. However, the acylium ion generated from it in the presence of a strong Lewis acid is a powerful electrophile used in Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. jk-sci.comscience-revision.co.uk
Radical Reactions and Bond Functionalization Involving this compound
While the ionic, polar reactivity of the acyl chloride group is most common, this compound can be involved in radical reactions under specific conditions. For example, research into the remote C-H functionalization of amides derived from related acyl chlorides demonstrates that radical processes can be initiated to modify unactivated C-H bonds elsewhere in the molecule. lookchem.comlookchem.com These reactions often involve radical generation through methods not directly centered on the acyl chloride group itself but on the derivative products.
Studies on similar molecules like 2(S)-chloro-4-methylvaleryl chloride have also explored high-energy chlorine atom substitution reactions, which proceed via radical mechanisms. datapdf.com These studies indicate that in the condensed phase, caged radical recombination reactions can play a role in the stereochemical outcome of substitutions. datapdf.comosti.gov
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involving this compound are not commonly reported under standard laboratory conditions. The carbon skeleton is generally stable. However, under certain conditions, such as those promoting the formation of carbocation intermediates, rearrangements could theoretically occur. For example, the acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and generally does not undergo rearrangement, which is a key advantage of Friedel-Crafts acylation over alkylation. science-revision.co.uk
The Curtius rearrangement is a notable transformation that can be initiated from carboxylic acids and their derivatives, including acyl chlorides. illinoisstate.edu This reaction pathway involves converting the acyl chloride first into an acyl azide (B81097). The acyl azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas to form an isocyanate. This isocyanate can then be trapped by various nucleophiles to produce amines, carbamates, or ureas. illinoisstate.edu
Stereochemical Course of Reactions with Chiral Derivatives of this compound
The stereochemical outcome of reactions involving chiral derivatives of this compound is a critical aspect of its reactivity, particularly in asymmetric synthesis where precise control over the three-dimensional arrangement of atoms is paramount. The presence of a chiral center, either within the acyl chloride itself or in an attached auxiliary group, dictates the stereochemical pathways of substitution, addition, and rearrangement reactions.
Walden Inversion Phenomena in Substitution Reactions
Walden inversion, the inversion of a stereogenic center during a chemical reaction, is a key concept in understanding substitution mechanisms, particularly SN2 reactions. wikipedia.orgmedjchem.com In the context of acyl chlorides, reactions at a chiral α-carbon can proceed with either inversion or retention of configuration, depending on factors like substrate structure, reaction conditions, and the nature of the attacking species.
Studies on the chiral derivative 2(S)-chloro-4-methylvaleryl chloride have provided significant insights into the stereochemical course of substitution reactions. osti.gov In experiments involving high-energy chlorine-for-chlorine substitution in the gas phase, this sterically hindered molecule was observed to react with a significant degree of retention of configuration. osti.gov This outcome is attributed to the bulky isobutyl group adjacent to the chiral center, which sterically hinders the backside attack required for a classic Walden inversion mechanism. osti.gov The predominant reaction pathway is instead a front-side attack, preserving the original stereochemistry.
This contrasts sharply with less sterically hindered molecules like 2-chloropropionyl chloride, where the same type of substitution reaction proceeds with over 80% inversion of configuration, following the expected Walden inversion pathway. osti.gov The comparison highlights that for chiral derivatives of this compound, steric factors are a predominant force controlling the stereochemical outcome of substitution at the chiral center. osti.gov Not all substitution reactions are rapid, direct, front-side attacks; they can occur from the backside, leading to Walden inversion, but the degree to which this happens is severely affected by steric hindrance. osti.gov
Interestingly, the stereochemical course can also be influenced by the identity of the attacking halogen. In bromine-for-chlorine exchange reactions with l-2-chloro-4-methylvaleryl chloride, the substitution was found to occur predominantly with Walden inversion, at around 70%.
The table below summarizes the observed stereochemical outcomes for substitution reactions on chiral acyl chlorides, illustrating the impact of steric hindrance.
| Reactant | Reaction | Phase | Stereochemical Outcome |
| 2(S)-chloro-4-methylvaleryl chloride | 38Cl for Cl Substitution | Gas | 59.3 ± 0.8% Retention |
| 2(S)-chloro-4-methylvaleryl chloride | 34mCl for Cl Substitution | Gas | High degree of retention |
| 2-chloropropionyl chloride | 38Cl or 34mCl for Cl Substitution | Gas | >80% Inversion (Walden) |
Diastereoselective and Enantioselective Reaction Pathways
In modern organic synthesis, chiral derivatives of this compound are instrumental in diastereoselective and enantioselective reactions, often through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org
A common strategy involves converting this compound into a chiral N-acyl derivative using auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, or pseudoephedrine. wikipedia.orgcore.ac.ukresearchgate.net The chiral auxiliary provides a sterically defined environment that directs the approach of incoming reagents to one of the two faces of the enolate derived from the acyl group.
For instance, the N-(2-methylpentanoyl) derivative of a chiral oxazolidinone can be deprotonated to form a specific Z-enolate. wikipedia.orgcore.ac.uk The bulky substituent on the chiral auxiliary then shields one face of the enolate plane. Subsequent reactions, such as alkylation or aldol (B89426) condensation, occur preferentially from the less hindered face, leading to the formation of one diastereomer in high excess. wikipedia.org The aldol reaction is particularly powerful as it can establish two new contiguous stereocenters in a predictable manner. wikipedia.org The auxiliary can then be cleaved to yield an enantiomerically enriched carboxylic acid, alcohol, or ketone.
This methodology has been successfully applied in various transformations:
Diastereoselective Alkylation: The enolate formed from a chiral N-(2-methylpentanoyl)imide can be alkylated with high diastereoselectivity. The auxiliary guides the electrophile to a specific position, creating a new stereocenter with a controlled configuration. wikipedia.org
Diastereoselective Aldol Reactions: The reaction of a titanium enolate derived from an N-acyl oxazolidinone with an aldehyde proceeds with high stereocontrol to yield syn- or anti-aldol adducts, depending on the auxiliary and reaction conditions. ub.edu
Diastereoselective Conjugate Additions: Chiral N-enoyl derivatives, which can be synthesized from the products of stereoselective reactions, undergo highly face-selective 1,4-additions. researchgate.net
The choice of the chiral auxiliary is crucial as it dictates the stereochemical outcome. Evans' oxazolidinones, for example, are widely used for controlling the stereochemistry of aldol reactions, while Oppolzer's sultam is highly effective in directing Diels-Alder reactions and conjugate additions. wikipedia.orgresearchgate.net
| Chiral Auxiliary Family | Typical Controlled Reactions | Resulting Product Type |
| Evans' Oxazolidinones | Aldol Reactions, Alkylations | syn or anti Aldol Adducts, α-Substituted Carbonyls |
| Oppolzer's Camphorsultam | Conjugate Additions, Diels-Alder, Dihydroxylations | β-Substituted Carbonyls, Chiral Cycloadducts |
| Pseudoephedrine | Alkylations | α-Substituted Carbonyls |
| trans-2-Phenylcyclohexanol | Ene Reactions | anti Adducts |
Applications of 2 Methylvaleryl Chloride in Advanced Organic Synthesis
Role as a Precursor in Fine Chemical Synthesis
As a highly reactive compound, 2-methylvaleryl chloride is a key starting material in the multi-step synthesis of various fine chemicals. The electrophilic nature of its acyl chloride group facilitates reactions with a wide range of nucleophiles, making it an invaluable tool for chemists in several industries.
In the pharmaceutical industry, the development of new drugs often relies on the synthesis of novel organic molecules and the modification of existing lead compounds to enhance their efficacy and properties. This compound and its derivatives are utilized in the synthesis of complex molecules, some of which exhibit potent biological activities.
For instance, the core structure of certain antitumor agents, such as cryptophycin (B1240208) analogues, contains a methylpentanoyl moiety. nih.gov These compounds have been noted for their significant cytotoxic activity against various tumor cell lines. nih.gov The synthesis of these complex depsipeptides involves the coupling of various fragments, where a methylpentanoyl unit is a key component of the final bioactive molecule. nih.gov
Another example lies in the synthesis of piperazinone derivatives. The compound 4-(2-hydroxy-4-methylpentanoyl)-1-(3-methoxyphenyl)-2-piperazinone (CHEMBL3472588) is a subject of interest in biochemical and pharmacological research. ontosight.ai Piperazinone derivatives, in general, have been investigated for a range of therapeutic properties, including anti-inflammatory and anticancer activities. ontosight.ai The synthesis of such molecules often involves the reaction of a piperazinone core with a suitable acyl chloride, like a derivative of this compound, to introduce the desired acyl group. ontosight.ai
Furthermore, aminopeptidase (B13392206) N (APN) inhibitors are a class of compounds investigated for their potential in overcoming antitumor treatment resistance. Tosedostat, a known APN inhibitor, is a synthetic dipeptide that incorporates a 4-methylpentanoyl group in its structure. mdpi.com The synthesis of such complex dipeptides often relies on the reaction of amino acid derivatives with acyl chlorides to form the characteristic amide bonds. mdpi.com
The reaction of this compound and its derivatives with amino acids or their esters is a fundamental strategy in the synthesis of peptide-like structures and other bioactive amides. For example, the synthesis of 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid involves the reaction of 2-[chloromethyl]-4-methylvaleryl chloride with 5-aminovaleric acid. prepchem.com This demonstrates a direct application of a this compound derivative in creating a more complex molecule with potential pharmaceutical applications.
Table 1: Examples of Pharmaceutical Intermediates and Bioactive Compounds Related to this compound
| Compound/Analogue Class | Therapeutic Area | Role of Methylpentanoyl Moiety |
| Cryptophycin Analogues | Antitumor | Key structural component of the depsipeptide backbone. nih.gov |
| Piperazinone Derivatives | Anti-inflammatory, Anticancer | Forms a 4-(2-hydroxy-4-methylpentanoyl) substituent on the piperazinone ring. ontosight.ai |
| Tosedostat | Antitumor (APN Inhibitor) | Forms a (2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl group. mdpi.com |
| 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid | Pharmaceutical Intermediate | Formed via amidation reaction with a this compound derivative. prepchem.com |
The synthesis of modern agrochemicals, including pesticides and herbicides, often involves the creation of complex organic molecules designed to target specific biological pathways in pests or weeds. Acyl chlorides, due to their reactivity, are common intermediates in the production of these active ingredients. While specific, publicly available examples of agrochemicals derived directly from this compound are limited, the general principles of agrochemical synthesis suggest its utility.
The introduction of an acyl group, such as the 2-methylpentanoyl group, can influence the biological activity and physical properties of a molecule, such as its lipophilicity and stability, which are critical for its effectiveness as a pesticide. The synthesis of many agrochemicals involves the formation of ester or amide linkages, reactions for which this compound is well-suited. For example, novel diacylhydrazine compounds have been synthesized and evaluated for their antifungal activity, demonstrating the potential of acyl derivatives in developing new agrochemicals. acs.org
This compound and its derivatives have found application in the synthesis of advanced materials, particularly liquid crystals. Ferroelectric liquid crystals (FLCs) are of significant interest for their use in display technologies due to their fast switching times. googleapis.com The synthesis of these materials often involves the incorporation of a chiral tail into a liquid crystalline core structure.
A notable example is the use of (2S, 3S)-2-chloro-3-methylpentanoyl chloride in the synthesis of novel pyrimidine-based ferroelectric liquid crystals. googleapis.com In this synthesis, the chiral acyl chloride is reacted with a hydroxyl-functionalized liquid crystal core to introduce the chiral 2-chloro-3-methylpentanoyl group. This chiral tail is crucial for inducing the ferroelectric properties of the final material. googleapis.com The synthesis involves an esterification reaction between the acyl chloride and a phenol, a common method for preparing such liquid crystal molecules. googleapis.comehu.eus
Table 2: Application of this compound Derivative in Liquid Crystal Synthesis
| Liquid Crystal Type | Precursor | Purpose of Precursor |
| Ferroelectric Liquid Crystal | (2S, 3S)-2-chloro-3-methylpentanoyl chloride | Introduction of a chiral tail to induce ferroelectric properties. googleapis.com |
Synthesis of Specific Derivatives of this compound
The reactivity of this compound allows for its conversion into a variety of derivatives, each with its own specific applications. The most common of these transformations are esterification and amidation reactions, which lead to the formation of esters and amides, respectively.
Esters are a class of organic compounds well known for their characteristic fruity and pleasant smells, making them key components of the flavor and fragrance industry. hebmu.edu.cnmdpi.com this compound can be used to synthesize such esters through reaction with various alcohols.
For example, ethyl 2-methylpentanoate (B1260403), also known as Manzanate, is an ester with a complex scent profile described as a mixture of red fruits, pineapple, and melon. dropofodor.com This compound is used in personal care products and fruity or gourmand fragrance compositions to impart a sweet, exotic fruitiness. dropofodor.com The synthesis of such esters can be achieved through the esterification of the corresponding alcohol with this compound.
Furthermore, patents have described the use of esters of 2-methyl-2-alkyl-alkanoic acids in perfume compositions. google.com These esters are noted for their wide variety of pleasing and persistent fragrances and can be produced by reacting the corresponding 2-methyl-2-alkyl-alkanoyl chloride with an alcohol. google.com Another patent describes novel pyran derivatives for use in perfumery, where the pyranol can be esterified with an acyl halide, with 2-methyl-valeryl being a listed acyl group, to produce fragrant compounds. google.com
Table 3: Examples of this compound-Derived Esters in Flavors and Fragrances
| Ester Compound | Scent Profile | Application |
| Ethyl 2-methylpentanoate (Manzanate) | Red fruits, pineapple, melon. dropofodor.com | Personal care products, fruity and gourmand fragrances. dropofodor.com |
| Esters of 2-methyl-2-alkyl-alkanoic acids | Various pleasing and persistent fragrances. google.com | Perfume compositions. google.com |
| 2-Methyl-valeryl esters of pyranols | Fragrant. google.com | Perfumery. google.com |
Amidation reactions involving this compound and amines are a powerful tool for the synthesis of a wide range of amides, many of which exhibit significant biological activity.
An interesting application is in the synthesis of insect pheromones. The sex pheromone of the sugarcane rhizome borer, Migdolus fryanus, is N-(2'S)-methylbutanoyl-2-methylbutylamide. researchgate.net The synthesis of this amide can be achieved by reacting the appropriate amine with an acyl chloride like 2-methylbutanoyl chloride, a close structural relative of this compound. This highlights the potential of such amidation reactions in creating semiochemicals for pest management. researchgate.net
In the field of medicinal chemistry, amidation is a cornerstone of drug synthesis. For example, matrix metalloprotease (MMP) inhibitors have been synthesized using 4-methylpentanoyl chloride, an isomer of this compound. google.com.na The synthesis involves the reaction of the acyl chloride with an amino acid derivative to form a key amide linkage in the final inhibitor molecule. google.com.na This demonstrates the general utility of methylvaleryl chlorides in creating complex, bioactive amides.
A direct example of the synthesis of a bioactive amide derivative is the preparation of 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid. prepchem.com This compound is synthesized by reacting 2-[chloromethyl]-4-methylvaleryl chloride with 5-aminovaleric acid in the presence of a base. prepchem.com This reaction exemplifies the straightforward formation of an amide bond from this compound or its derivatives, leading to molecules with potential use as pharmaceutical intermediates.
Table 4: Examples of Bioactive Amides Derived from Methylvaleryl Chlorides
| Amide Compound | Biological Activity/Application | Synthetic Approach |
| N-(2'S)-methylbutanoyl-2-methylbutylamide | Insect Sex Pheromone | Amidation of an amine with a methylbutanoyl derivative. researchgate.net |
| N-(phosphinoylmethyl-4-methylpentanoyl)-L-tryptophan derivatives | Matrix Metalloprotease Inhibitors | Reaction of an amino acid derivative with 4-methylpentanoyl chloride. google.com.na |
| 5-[[2-(Chloromethyl)-4-methyl-1-oxopentyl]amino]pentanoic acid | Pharmaceutical Intermediate | Reaction of 2-[chloromethyl]-4-methylvaleryl chloride with an amino acid. prepchem.com |
Ketone Synthesis via Organometallic Coupling (e.g., Grignard Reactions)
The reaction of acyl chlorides with organometallic reagents is a fundamental method for forming carbon-carbon bonds and synthesizing ketones. This compound serves as an effective electrophile in these transformations.
Grignard reagents (R-MgX) are powerful nucleophiles that readily react with acyl chlorides. pressbooks.pub The initial nucleophilic attack on the carbonyl carbon of this compound leads to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form a ketone. youtube.com However, a significant challenge in this synthesis is the potential for a second addition of the Grignard reagent to the newly formed ketone, which is also highly reactive, resulting in a tertiary alcohol as the final product. organic-chemistry.orgmasterorganicchemistry.com
To favor the selective synthesis of ketones and prevent over-addition, reaction conditions must be carefully controlled. Strategies include using less reactive organometallic reagents or moderating the reactivity of the Grignard reagent. For instance, certain additives can form complexes with the Grignard reagent, tempering its nucleophilicity. researchgate.net Palladium-catalyzed cross-coupling reactions offer a highly efficient and chemoselective alternative for ketone synthesis. The Stille coupling, which utilizes organostannanes, can be employed to couple this compound with various organotin compounds. This method often exhibits high functional group tolerance, allowing for the synthesis of complex ketones with high yields. organic-chemistry.org Similarly, other transition-metal-catalyzed reactions, such as those involving organoboronic acids (Suzuki-Miyaura coupling), can be adapted for the synthesis of ketones from acyl chlorides under specific catalytic conditions. researchgate.net
| Reaction Type | Organometallic Reagent | Primary Product | Key Challenge/Feature |
| Grignard Reaction | R-MgX | Ketone / Tertiary Alcohol | Prone to over-addition, yielding tertiary alcohols. organic-chemistry.orgmasterorganicchemistry.com |
| Stille Coupling | R-Sn(Alkyl)₃ | Ketone | High chemoselectivity and functional group tolerance. organic-chemistry.org |
| Suzuki Coupling | R-B(OR)₂ | Ketone | Requires specific palladium catalysts for acyl chlorides. researchgate.net |
Functional Material Development Utilizing this compound
While direct applications of this compound in functional materials are specific, its structural isomer, 4-methylvaleryl chloride (isocaproyl chloride), is noted for its significant role in the development of photosensitive materials. The principles governing its utility can be extrapolated to understand the potential roles of branched acyl chlorides in this field. The highly reactive acyl chloride group is key to its function, enabling it to be integrated into polymer backbones or to modify other components of a photosensitive layer. bloomtechz.com
In the manufacturing of photosensitive materials, particularly for applications like photolithography, compounds like 4-methylvaleryl chloride act as crucial synthetic raw materials or components of the photosensitive layer. bloomtechz.com The reactivity of the acyl chloride group allows it to form stable bonds with other organic molecules, creating photosensitive systems. bloomtechz.com By incorporating this moiety, the performance of the material can be precisely tuned. Adjusting the concentration and structure of the acyl chloride component can control the photosensitivity, stability, and resolution of the final material, thereby enhancing imaging quality. bloomtechz.com Its introduction can also broaden the spectral response of the photosensitive layer, improving the material's applicability across different light sources. bloomtechz.com
The development of non-silver photosensitive materials is a significant area of research, and acyl chlorides like 4-methylvaleryl chloride are valuable in this context. It can be used as a synthetic building block for the photosensitive substances themselves or as a component in the formulation of the photosensitive layer. bloomtechz.com Its role allows for the modulation of key performance indicators such as photosensitivity and resolution in these non-silver systems. bloomtechz.com This contributes to improved imaging quality and a longer service life for the materials. bloomtechz.com
Catalytic Applications and Reagent Development
This compound is not typically employed as a catalyst itself but serves as a critical reagent and building block in the synthesis of more complex molecules with specific catalytic or biological functions. Its electrophilic acyl chloride group allows for its facile reaction with a wide range of nucleophiles.
This reactivity is harnessed in the development of specialized reagents. For example, this compound is used in the preparation of specific ester derivatives for research purposes. In one study, it was used to synthesize 4-hydroxy-3-(3-mercaptopropyl)phenyl 2-methylvalerate, a substrate used to study enzyme kinetics at interfaces. acs.org It is also a reagent in the synthesis of potential drug candidates, such as novel inhibitors for enzymes implicated in cancer, demonstrating its role in developing biologically active agents. chemicalbook.com Furthermore, it is listed as a potential acyl compound for the preparation of organic peroxides, which are used as initiators in polymerization processes. google.com
Biosynthetic and Biocatalytic Pathways Involving this compound Derivatives
While the highly reactive this compound is a synthetic compound not found in nature, its core structure, the 2-methylvaleryl group, is present in biological systems. The natural precursors are typically 2-methylvaleric acid or its activated form, 2-methylvaleryl-CoA. These branched-chain molecules originate from amino acid metabolism, specifically from the degradation pathway of L-isoleucine. google.com The pathway involves the conversion of isoleucine to (S)-2-methylbutyryl-CoA, a key intermediate in the biosynthesis of anteiso-odd fatty acids. beilstein-journals.org
The biosynthesis of esters, which are often responsible for the fruity and floral aromas in nature, is frequently mediated by enzymes. inrs.ca The formation of esters from derivatives of 2-methylvaleric acid occurs primarily through alcoholysis, a transferase reaction. researchgate.net In this process, enzymes such as alcohol O-acyltransferases (ATFs) catalyze the transfer of an acyl group from an activated acyl-CoA donor, like a branched-chain acyl-CoA, to an alcohol. nih.govresearchgate.net
This enzymatic reaction is thermodynamically favorable due to the release of free Coenzyme A (CoA). nih.gov Engineered biosynthetic pathways in microorganisms like E. coli have demonstrated the ability to produce a variety of esters by combining different alcohol production pathways with the availability of various acyl-CoA molecules. nih.govresearchgate.net For instance, the isobutanol pathway can be engineered to generate branched-chain acyl-CoAs, which can then be combined with alcohols by an ATF enzyme to produce complex esters. nih.gov Lipases are another class of enzymes that can catalyze esterification, often in low-water environments, to produce flavor and fragrance esters from fatty acids and alcohols. inrs.ca
| Enzyme Class | Mechanism | Acyl Donor (Example) | Product (Example) |
| Alcohol O-Acyltransferase (ATF) | Alcoholysis | Branched-chain Acyl-CoA | Branched-chain Ester |
| Lipase | Esterification/Transesterification | Free Fatty Acid / Acylglycerol | Fatty Acid Ester |
Microbial Platform Engineering for Branched Metabolite Production
The industrial synthesis of specialty chemicals is increasingly shifting towards sustainable and environmentally benign methods, with microbial fermentation emerging as a promising alternative to traditional chemical synthesis. The production of branched-chain fatty acids and their derivatives, such as 2-methylvaleric acid, is a key area of this research. medchemexpress.commedchemexpress.comevitachem.com Engineered microorganisms, particularly Escherichia coli, have been developed as robust platforms for the biosynthesis of these valuable compounds from renewable feedstocks like glucose. nih.govd-nb.info
The biosynthesis of 2-methylvaleric acid in microbial systems is rooted in the metabolism of branched-chain amino acids. medchemexpress.com Specifically, it is derived from the precursor 2-keto-3-methylvalerate, an intermediate in the isoleucine biosynthesis pathway. nih.govrice.edu Metabolic engineering efforts have focused on enhancing the natural capabilities of microorganisms to overproduce these precursors and channel them towards the desired branched-chain fatty acid products. d-nb.infod-nb.info
Key to the production of branched-chain fatty acids is the overexpression of specific enzymes that can utilize branched-chain precursors. One such critical enzyme is the β-ketoacyl-acyl-carrier protein synthase III (FabH), which initiates fatty acid synthesis. While the native E. coli FabH preferentially uses acetyl-CoA to produce straight-chain fatty acids, homologues from other bacteria, such as Bacillus subtilis, exhibit a preference for branched-chain acyl-CoAs. d-nb.info By introducing and overexpressing these heterologous FabH enzymes, the metabolic flux can be redirected towards branched-chain fatty acid synthesis.
Furthermore, the supply of branched-chain α-keto acid precursors is often a limiting factor. To address this, the branched-chain α-keto acid dehydrogenase complex (BKD) is a crucial engineering target. d-nb.info Overexpression of the BKD complex enhances the conversion of α-keto acids into their corresponding acyl-CoA derivatives, which then enter the fatty acid synthesis pathway. d-nb.info In some engineered strains, researchers have successfully produced significant quantities of branched-chain fatty acids by optimizing the expression of both the BKD complex and a branched-chain specific FabH. nih.gov
Research has demonstrated the successful production of branched-chain fatty acids in engineered E. coli at notable titers. For instance, an engineered strain expressing an optimized lipoylation pathway for 2-oxoacid dehydrogenase activation produced 276 mg/L of branched-chain fatty acids, which constituted 85% of the total free fatty acids. nih.gov Further refinements, including the engineering of the branched-chain amino acid pathway to increase the pool of α-ketoacid precursors, have yielded strains capable of producing 181 mg/L of branched-chain fatty acids from glucose. nih.gov In other work focused on producing branched-chain fatty alcohols, a modular engineering approach in E. coli led to the production of 350 mg/L of these compounds in a fed-batch fermenter, demonstrating the high potential of these engineered microbial platforms. d-nb.inforesearchgate.net
The microbial production of 2-methylvaleric acid is a critical first step. The subsequent conversion of the biologically produced acid to this compound is achieved through standard chemical synthesis methods. This two-step, hybrid approach leverages the specificity and efficiency of microbial fermentation for the synthesis of the chiral precursor, followed by a robust chemical conversion to the final acid chloride product.
Interactive Data Table: Research Findings in Microbial Branched-Chain Fatty Acid Production
| Microbial Host | Key Genetic Modifications | Product(s) | Titer | Reference |
| Escherichia coli | Overexpression of B. subtilis BKD and FabH, TesA' | Branched-chain fatty acids | 181 mg/L | d-nb.info |
| Escherichia coli | Optimized protein lipoylation pathway | Branched-chain fatty acids | 276 mg/L | nih.gov |
| Escherichia coli | Modular pathway engineering (14 genes in 6 operons) | Branched-chain fatty alcohols | 350 mg/L | d-nb.inforesearchgate.net |
| Escherichia coli | Overexpression of keto-acid decarboxylase and alcohol dehydrogenase | 2-methyl-1-butanol | 1.25 g/L | researchgate.net |
| Corynebacterium glutamicum | Deletion of aceE and ilvE, overexpression of ilvBNCD | 2-Ketoisovalerate | Not specified | nih.gov |
Spectroscopic and Chromatographic Analytical Methodologies for 2 Methylvaleryl Chloride
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of 2-Methylvaleryl chloride. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Table 1: Predicted and Reported Spectroscopic Data for this compound
| Technique | Parameter | Predicted/Reported Value | Source |
|---|---|---|---|
| ¹³C NMR | Instrument | Varian CFT-20 | nih.gov |
| IR | Carbonyl (C=O) Stretch | ~1783 cm⁻¹ | |
| Raman | C-Cl Stretch | Characteristic vibrations | osaka-u.ac.jpmorana-rtd.com |
| Mass Spec. (GC-MS) | Molecular Ion (M+) | m/z 134 | nih.gov |
| Mass Spec. (GC-MS) | Base Peak | m/z 43 | nih.gov |
| Mass Spec. (GC-MS) | Second Highest Peak | m/z 71 | nih.gov |
| HRMS | [M+H]⁺ | 135.05712 Da | uni.lu |
Note: Some values are based on predictions or typical ranges for similar functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group, typically observed around 1783 cm⁻¹. nih.govnist.gov Data has been acquired using both neat and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR instrument. nih.gov
Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by scattering laser light. It is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy can help identify vibrations of the carbon-chlorine (C-Cl) bond and the carbon backbone. osaka-u.ac.jpmorana-rtd.com The FT-Raman spectrum of this compound has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). miamioh.edu The mass spectrum of this compound shows a molecular ion peak [M]⁺ at approximately m/z 134, corresponding to the molecular weight of the compound. nih.govnist.gov The fragmentation pattern is also characteristic, with major peaks often observed at m/z 43 and 71. nih.govdocbrown.info
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, predicted HRMS values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are 135.05712 Da and 157.03906 Da, respectively. uni.lu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cdc.gov This technique is ideal for analyzing volatile compounds like this compound. bloomtechz.com GC separates the components of a mixture, and the MS provides identification and quantification of each component. rsc.org This allows for the determination of the purity of this compound and the identification of any impurities present. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS data for this compound. nih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. umass.eduutoronto.caijrti.orgsigmaaldrich.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. utoronto.ca The plate is then developed in a suitable solvent system (mobile phase). utoronto.ca By comparing the spots of the starting material, reaction mixture, and product, one can determine if the reaction is complete. umass.eduscribd.com For this compound synthesis, TLC can be used to track the consumption of the starting material and the formation of the acyl chloride product. bloomtechz.com Visualization can be achieved using methods like UV light or iodine staining. umass.edu
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis of Derivatives
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of individual components from a mixture. researchgate.net In the context of this compound, HPLC is not typically used for the direct analysis of the highly reactive acyl chloride itself, but it is invaluable for the purification and analysis of its more stable derivatives. Acyl chlorides are often converted into esters or amides, which are more amenable to standard chromatographic conditions.
Research has shown the use of this compound in synthesis, with subsequent purification of the resulting products by HPLC. For instance, 4-Hydroxy-3-(3-mercaptopropyl)phenyl 2-methylvalerate was synthesized using this compound as a reactant. acs.org While the direct analysis of the starting acyl chloride is not detailed, the purification of related peptide derivatives in the same study was accomplished using reversed-phase HPLC on a C18 column. acs.org This is a common application, where the less reactive and more complex derivatives are purified from the reaction mixture.
The most common mode of HPLC for these derivatives is reversed-phase chromatography. A typical setup involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid to improve peak shape and provide protons for mass spectrometry detection. sielc.comcabidigitallibrary.orgrsc.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
The conditions for HPLC analysis can be tailored for specific derivatives. For example, the analysis of related compounds like statin derivatives has been performed using a mobile phase of n-hexane and ethanol. google.com For peptide derivatives, a gradient elution is often employed, where the concentration of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. rsc.org Detection is commonly achieved using an ultraviolet (UV) detector or, for more definitive identification, a mass spectrometer (LC-MS). rsc.org Furthermore, HPLC methods are scalable and can be adapted for preparative separation to isolate larger quantities of purified derivatives. sielc.com
Table 1: Example HPLC Conditions for Analysis of Organic Compound Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Reversed-Phase C18 acs.orgrsc.org | Newcrom R1 sielc.com | Chiral Cell OJ google.com |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid cabidigitallibrary.orgrsc.org | Water/Acetonitrile with Phosphoric Acid sielc.com | n-Hexane/Ethanol (95:5) google.com |
| Elution Mode | Gradient rsc.org | Isocratic sielc.com | Isocratic google.com |
| Flow Rate | 0.5 - 1.2 mL/min cabidigitallibrary.orggoogle.com | Not Specified | 1.2 mL/min google.com |
| Detection | UV / Mass Spectrometry (MS) rsc.org | UV / MS sielc.com | UV (210 nm) google.com |
| Application | Peptide & Organic Molecule Purification acs.orgrsc.org | Impurity Analysis & Purification sielc.com | Chiral Separation google.com |
Development of Targeted and Untargeted Analytical Assays
In the analysis of this compound and its reaction pathways, two principal analytical approaches are employed: targeted and untargeted assays. unimi.it These methodologies, typically utilizing liquid chromatography coupled with mass spectrometry (LC-MS), serve different but complementary purposes in chemical research and process monitoring. nih.gov
Targeted analysis is a quantitative approach focused on measuring a predefined and limited number of specific compounds. nih.gov In the context of reactions involving this compound, a targeted assay would be developed to accurately measure the concentration of the starting material, a specific expected product, or a known impurity. This approach offers high sensitivity, selectivity, and reproducibility, making it the gold standard for quantification. unimi.ituliege.be The development of a targeted method involves optimizing the chromatographic separation and mass spectrometer parameters for the specific analytes of interest.
Untargeted analysis , or metabolomics, takes a global, exploratory approach. uliege.be Instead of looking for specific compounds, it aims to capture and measure as many chemical signals as possible in a sample to gain a comprehensive overview of its composition. nih.gov This is particularly useful for discovering unexpected byproducts, identifying novel reaction intermediates, or understanding the degradation pathways of this compound under various conditions. uliege.be Untargeted assays often use high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, which provide accurate mass measurements that aid in the putative identification of unknown compounds. cabidigitallibrary.orgresearchgate.net However, the data analysis is more complex, often requiring multivariate statistical methods to interpret the results. uliege.be
The combination of both approaches provides a powerful toolkit. An untargeted screen can first be used to identify significant compounds in a reaction mixture, which can then be quantified accurately using a subsequently developed targeted assay. unimi.it
Table 2: Comparison of Targeted and Untargeted Analytical Assays
| Feature | Targeted Analysis | Untargeted Analysis |
| Objective | Quantify specific, known analytes. nih.gov | Identify the full range of detectable analytes. uliege.be |
| Selectivity | Very High | Broad / Global |
| Number of Analytes | Pre-defined (few to hundreds) nih.gov | As many as possible (thousands) uliege.be |
| Primary Output | Absolute concentrations of analytes. | List of detected features (m/z, retention time), relative changes. |
| Instrumentation | Triple Quadrupole (QqQ) MS, LC-MS/MS uliege.be | High-Resolution MS (QTOF, Orbitrap) uliege.beresearchgate.net |
| Data Analysis | Straightforward, based on calibration curves. | Complex, requires statistical analysis and compound identification. uliege.be |
| Application | Quantifying known products/impurities. | Discovering unknown byproducts and reaction intermediates. |
In Situ Monitoring of Reaction Processes and Real-Time Analysis
Understanding the dynamics of a chemical reaction, including its kinetics, mechanism, and the formation of transient intermediates, requires analytical techniques capable of monitoring the process as it happens. In situ (in the reaction vessel) and online (continuously sampling from the reactor) monitoring are powerful process analytical technologies (PAT) for the real-time analysis of reactions involving this compound. researchgate.netrsc.org
In Situ NMR Spectroscopy has proven to be a valuable tool for monitoring homogeneous reactions. rsc.org By performing the reaction directly within an NMR tube inside the spectrometer, detailed structural information about reactants, products, and intermediates can be obtained over time. This provides insights into reaction kinetics and mechanisms that are difficult to obtain from traditional offline analysis of quenched aliquots. researchgate.net Research on related syntheses has demonstrated the power of this technique; for example, in situ NMR monitoring led to the discovery of 3-methylpentanoyl chloride as a previously unknown intermediate in a specific synthesis. rsc.org This highlights the potential of the technique for studying reactions of its isomer, this compound.
Real-Time Electrochemical Monitoring offers another avenue for real-time analysis, particularly for reactions that involve a change in the electrochemical properties of the system. In a model system studying enzyme kinetics, a derivative of this compound (4-hydroxyphenyl 2-methylvalerate) was used as a substrate. acs.org The enzymatic hydrolysis of this ester produced a hydroquinone (B1673460) product. The progress of this reaction was monitored in real-time using cyclic voltammetry to detect the electrochemically active hydroquinone, allowing for the calculation of high-quality kinetic data. acs.org
Other spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy , are also widely used as PAT tools. rsc.org These techniques can be implemented with fiber-optic probes immersed directly into the reaction vessel, providing continuous data on the concentration of functional groups (like the carbonyl group in this compound) and thus tracking the progress of the reaction without sampling.
Table 3: Summary of In Situ and Real-Time Analytical Techniques
| Technique | Principle | Information Provided | Application Example |
| In Situ NMR | Nuclear magnetic resonance of the reaction mixture. researchgate.net | Structural information, species concentration, reaction kinetics, intermediate identification. rsc.org | Identification of a transient acyl chloride intermediate (3-methylpentanoyl chloride) in a synthesis. rsc.org |
| Cyclic Voltammetry | Measures the current response to a cycling potential. | Concentration of redox-active species, reaction rates. acs.org | Real-time monitoring of enzymatic hydrolysis of a this compound derivative by detecting the hydroquinone product. acs.org |
| FTIR / Raman Spectroscopy | Vibrational spectroscopy based on infrared absorption or inelastic light scattering. rsc.org | Functional group analysis, concentration of reactants and products, reaction progress. rsc.org | Online monitoring of reactions at production scale. rsc.org |
Kinetics and Thermodynamic Aspects of 2 Methylvaleryl Chloride Reactions
Kinetic Investigations of 2-Methylvaleryl Chloride Reactions
Kinetic studies of reactions involving this compound are crucial for understanding reaction rates and mechanisms. These investigations typically focus on determining how various factors influence the speed of the reaction.
Determination of Reaction Orders and Rate Constants
The reactions of acyl chlorides, such as this compound, with nucleophiles (e.g., water, alcohols, amines) generally follow a nucleophilic acyl substitution mechanism. The determination of reaction orders and rate constants is fundamental to quantifying the reaction's kinetics. The rate law for a reaction of this compound with a nucleophile (NuH) can be expressed as:
Rate = k[this compound]m[NuH]n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
Illustrative Data for a Hypothetical Reaction:
To illustrate how reaction orders are determined, consider the hydrolysis of an acyl chloride. By varying the initial concentrations of the reactants and measuring the initial reaction rates, the orders 'm' and 'n' can be found.
| Experiment | Initial [Acyl Chloride] (M) | Initial [H₂O] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻³ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |
This is an interactive table. You can sort and filter the data to observe the relationships between concentration and rate.
From this illustrative data, doubling the acyl chloride concentration doubles the rate, indicating it is first order in the acyl chloride. Doubling the water concentration also doubles the rate, showing it is first order in water. The rate constant 'k' can then be calculated from any of the experiments.
Influence of Temperature, Concentration, and Solvent on Reaction Rates
The rates of this compound reactions are significantly affected by temperature, reactant concentrations, and the solvent used.
Temperature: The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):
k = Ae(-Ea/RT)
where 'A' is the pre-exponential factor, 'Ea' is the activation energy, and 'R' is the gas constant. An increase in temperature leads to an exponential increase in the reaction rate constant.
Concentration: As established in the rate law, the reaction rate is directly proportional to the concentration of the reactants raised to the power of their respective reaction orders.
Solvent: The choice of solvent can dramatically alter the rate of reaction. For reactions proceeding through a polar transition state, such as the nucleophilic acyl substitution of this compound, polar solvents can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. The effect of the solvent is a crucial aspect of reaction design. For instance, solvolysis reactions are faster in more polar solvents.
Illustrative Solvent Effects on a Hypothetical Acyl Chloride Solvolysis:
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 15 |
| Acetone | 21 | 5 x 10³ |
| Water | 80 | 2 x 10⁵ |
This interactive table demonstrates the trend of increasing reaction rate with increasing solvent polarity.
Catalytic Rate Enhancement Mechanisms
Catalysts can significantly accelerate the reactions of this compound. Both chemical and biological catalysts operate by providing an alternative reaction pathway with a lower activation energy.
Mechanistic Studies of Reaction Pathways from a Kinetic Perspective
Kinetic studies provide valuable insight into the reaction mechanism. For this compound, the predominant mechanism for reactions with nucleophiles is the nucleophilic addition-elimination pathway. studymind.co.uklibretexts.org
This two-step mechanism involves:
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the this compound, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. chemguide.co.uk This is typically the rate-determining step.
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.
Kinetic data, such as the determination of reaction orders and the influence of solvent polarity, support this mechanism. The observation that polar solvents accelerate the reaction is consistent with a polar, charge-separated transition state leading to the tetrahedral intermediate.
Thermodynamic Considerations in Reaction Design
The thermodynamics of a reaction determine its spontaneity and the position of equilibrium. Reactions of this compound are typically highly exothermic and exergonic. The conversion of a highly reactive acyl chloride to more stable products like esters, amides, or carboxylic acids is thermodynamically favorable.
The Gibbs free energy change (ΔG) for a reaction is given by:
ΔG = ΔH - TΔS
where ΔH is the enthalpy change and ΔS is the entropy change. The large negative enthalpy change for these reactions, due to the formation of stronger bonds in the products compared to the reactants, is the primary driver of their spontaneity. The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic. studymind.co.uk This inherent instability of the starting material contributes to a favorable thermodynamic profile for its conversion to more stable derivatives. youtube.com
Environmental Fate and Degradation Pathways of 2 Methylvaleryl Chloride
Photodegradation and Other Environmental Transformation Mechanisms
In addition to hydrolysis, photodegradation can be a relevant environmental transformation mechanism for 2-methylvaleryl chloride, particularly in the atmosphere or on terrestrial surfaces exposed to sunlight.
Research on the photochemistry of similar, shorter-chain acid chlorides (such as acetyl, propionyl, and valeryl chlorides) in condensed phases indicates that ultraviolet (UV) radiation (~250 nm) primarily induces an elimination reaction acs.org. This process differs from gas-phase photodissociation, which tends to form radical species. In the condensed phase, the reaction is believed to proceed on the ground electronic surface to produce a geminate hydrogen chloride (HCl) and ketene (B1206846) complex acs.org. By analogy, the photodegradation of this compound would be expected to yield HCl and the corresponding ketene, 2-methyl-1-penten-1-one.
Another potential transformation mechanism involves the generation of acyl radicals. Studies have shown that acyl chlorides can serve as precursors to acyl radicals under visible-light photoredox catalysis rsc.orgnih.gov. While these studies are often in the context of synthetic organic chemistry, the principles suggest that in the presence of suitable natural photosensitizers and light, this compound could be transformed into the 2-methylvaleryl radical. This highly reactive radical would then undergo further rapid reactions with other environmental components.
| Degradation Type | Primary Mechanism | Expected Products |
| Photodegradation (UV) | Elimination Reaction | Hydrogen chloride, 2-Methyl-1-penten-1-one |
| Photocatalysis (Visible Light) | Radical Formation | 2-Methylvaleryl radical |
Research on By-products and Their Environmental Impact
Hydrogen Chloride (HCl): As a strong acid, the formation of HCl leads to the acidification of the immediate environment (water or soil). In aquatic systems, a significant release could depress the pH, potentially harming local aquatic life that is sensitive to pH changes. However, in larger bodies of water with sufficient buffering capacity, the effect would be localized and temporary.
2-Methylvaleric Acid: This compound is a branched-chain short-chain fatty acid. Research indicates that 2-methylvaleric acid is readily biodegradable chemicalbook.com. It is also known to be a product of the metabolism of branched-chain amino acids by gut microbes medchemexpress.com. Its status as a natural metabolite and its biodegradability suggest that it is unlikely to persist in the environment or cause significant long-term harm. It is considered safe when used as a flavoring agent in food at current intake levels nih.gov. The primary environmental concern associated with 2-methylvaleric acid would be related to its acidity, although it is a much weaker acid than HCl.
| Degradation By-product | Chemical Formula | Key Environmental Impact |
| Hydrogen Chloride | HCl | Localized acidification of water and soil |
| 2-Methylvaleric Acid | C6H12O2 | Mild acidity; Readily biodegradable |
Controlled Degradation Strategies for Waste Management
Effective waste management for this compound focuses on controlling its high reactivity and neutralizing its acidic and corrosive properties. Controlled degradation is a key strategy for treating waste streams containing this compound.
The primary method for controlled degradation involves reaction with a base to neutralize the compound and its acidic hydrolysis products. A common industrial practice for managing emissions of acid chlorides is the use of a caustic scrubber basf.com. Vapors or waste streams are passed through a solution of a base, such as sodium hydroxide (B78521) (caustic soda) or sodium bicarbonate, which neutralizes the acyl chloride and any HCl formed basf.comlaballey.com. This converts the hazardous materials into a less harmful salt solution (e.g., sodium chloride and sodium 2-methylvalerate) and water, which can then be managed as part of a standard wastewater treatment process laballey.com.
For bulk spills or residues, controlled neutralization is also the preferred method. The process must be managed carefully, often starting with dilution in a suitable solvent to moderate the reaction, followed by the slow addition of a base like sodium bicarbonate or calcium carbonate (lime) until the solution is neutralized (pH 7) laballey.comstackexchange.com. It is critical to perform this in a well-ventilated area and to manage the heat generated by the exothermic reaction cornell.edu.
Other strategies for waste management include:
Adsorption: Treatment with activated carbon can be used to remove acyl chlorides from solutions, although this generates a contaminated solid that requires subsequent, proper disposal google.com.
Resource Recovery: For industrial waste, processes have been developed to recover valuable materials from acyl chloride residues through distillation and other treatments, turning a waste product back into a usable resource google.com.
All rinse water and decontamination solutions from cleaning equipment or spills should be collected and properly neutralized before disposal basf.com.
| Strategy | Description | Outcome |
| Caustic Scrubbing | Passing vaporous waste through a basic solution (e.g., NaOH). | Neutralization of acidic gases into a salt solution. |
| Chemical Neutralization | Controlled addition of a base (e.g., sodium bicarbonate) to liquid waste. | Conversion of corrosive waste to a neutral salt solution suitable for disposal. |
| Adsorption | Treatment with activated carbon to bind the compound. | Removal from a waste stream, but creates a contaminated solid waste. |
| Resource Recovery | Distillation and purification of industrial residues. | Recycles the acyl chloride, minimizing waste. |
Theoretical and Computational Chemistry Studies on 2 Methylvaleryl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are fundamental to understanding the electronic structure of 2-methylvaleryl chloride and predicting its reactivity. unipd.it These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of its molecular orbitals.
The reactivity of acyl chlorides is largely dictated by the electrophilicity of the carbonyl carbon. chemistrystudent.com The presence of both a highly electronegative oxygen atom and a chlorine atom bonded to the carbonyl carbon results in a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack. chemistrystudent.comchemguide.co.uk Quantum chemical calculations can quantify this charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.
For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) can be employed to model its electronic properties. jocpr.com These calculations can predict parameters such as atomic charges, bond orders, and the energies of molecular orbitals.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Partial Charge on Carbonyl Carbon | High Positive | Indicates high electrophilicity and susceptibility to nucleophilic attack. |
| LUMO Energy | Low | A low-lying Lowest Unoccupied Molecular Orbital facilitates the acceptance of electrons from a nucleophile. |
| C-Cl Bond Order | < 1 | Suggests a weakened bond, consistent with chloride being a good leaving group. |
These theoretical parameters are crucial for predicting how this compound will behave in various chemical reactions, such as hydrolysis, alcoholysis, and aminolysis, which are characteristic reactions of acyl chlorides. chemistrystudent.comchemguide.co.uk
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules, such as solvents or reactants. researchgate.netnih.gov
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to simulate the trajectory of each atom. researchgate.net This allows for the observation of conformational changes and intermolecular interactions at an atomistic level. researchgate.net
For this compound, MD simulations can reveal the preferred conformations of the alkyl chain and the orientation of the acyl chloride group. This information is important as the steric accessibility of the electrophilic carbonyl carbon can influence reaction rates. Simulations in different solvents would also elucidate the nature of solute-solvent interactions, such as hydrogen bonding or dipole-dipole interactions, which can significantly affect reactivity.
Table 2: Key Insights from MD Simulations of this compound (Hypothetical Findings)
| Aspect Studied | Potential Findings | Implication |
|---|---|---|
| Conformational Preferences | Identification of low-energy conformers and the energy barriers between them. | The population of reactive conformers can influence the overall reaction kinetics. |
| Solvation Structure | Analysis of the arrangement of solvent molecules around the acyl chloride group. | The solvation shell can affect the approach of a nucleophile to the reaction center. |
| Intermolecular Interactions | Quantification of interaction energies with other molecules. | Provides a basis for understanding miscibility, solubility, and reactivity in different media. |
These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations. nih.gov
Computational Modeling of Reaction Pathways and Transition States
A central goal of computational chemistry is to elucidate the mechanisms of chemical reactions. This involves identifying the intermediates and, most importantly, the transition states that connect reactants to products. wikipedia.org For reactions of this compound, such as nucleophilic acyl substitution, computational modeling can map out the potential energy surface of the reaction.
Nucleophilic acyl substitution reactions are often depicted as proceeding through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com However, computational studies on simple acyl chlorides, like acetyl chloride, have suggested that some of these reactions may proceed through a concerted S(N)2-like pathway without a stable intermediate. nih.gov Density functional theory calculations can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. youtube.comresearchgate.net
For the hydrolysis of this compound, computational modeling could compare the energy profiles of the stepwise and concerted pathways to determine the more likely mechanism. The calculated activation enthalpies for the hydrolysis of simpler acyl chlorides like formyl chloride, acetyl chloride, propionyl chloride, and butyryl chloride show the feasibility of such theoretical investigations. youtube.com
Table 3: Calculated Enthalpies for Hydrolysis of Simple Acyl Chlorides
| Acyl Chloride | ΔH‡ (kcal/mol) | ΔHrxn (kcal/mol) |
|---|---|---|
| Formyl Chloride | 27.8 | -12.4 |
| Acetyl Chloride | 30.6 | -17.8 |
| Propionyl Chloride | 30.4 | -18.3 |
| Butyryl Chloride | 30.5 | -18.3 |
Data derived from electronic structure calculations at the B3LYP/6-311++G(d,p) level of theory. youtube.com
By applying similar computational methods to this compound, one could predict its reaction barriers and thermodynamics, providing a deeper understanding of its reactivity.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. wikipedia.org While this compound itself is a reactive intermediate, its derivatives, formed by reacting it with various nucleophiles (e.g., alcohols, amines), could be part of a library of compounds screened for a specific biological activity.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate molecular descriptors with activity. wikipedia.org These descriptors can be physicochemical properties (like logP) or computationally derived parameters (like atomic charges or molecular shape indices).
For a hypothetical series of esters or amides derived from this compound, a QSAR study could be conducted to model their activity. For instance, studies on the transacylation reactivity of acyl glucuronides have successfully used parameters like Hammett substituent constants and calculated partial atomic charges to model reaction rates. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze how the steric and electrostatic fields of molecules correlate with their biological activity. nih.gov
A hypothetical QSAR study on derivatives of this compound might involve:
Synthesizing a series of derivatives with systematic structural variations.
Measuring their biological or chemical activity.
Calculating a set of molecular descriptors for each derivative.
Using statistical methods to build a model that relates the descriptors to the activity.
Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. nih.gov
Predictive Modeling of Chemical Behavior
Predictive modeling in chemistry uses computational methods to forecast the properties and behavior of chemical substances, including their potential toxicity. nih.gov For a reactive compound like this compound, computational toxicology methods are particularly valuable for assessing potential hazards without the need for extensive experimental testing. nih.gov
QSAR models, as mentioned previously, can be extended to predict toxicity endpoints, in what is known as Quantitative Structure-Toxicity Relationship (QSTR) modeling. nih.gov By building models based on the known toxicity of structurally similar compounds, it is possible to predict the potential for adverse effects such as skin corrosion, which is a known hazard of acyl chlorides. nih.gov
Predictive models can also forecast various physicochemical properties. For instance, models based on a compound's molecular structure can estimate properties like boiling point, vapor pressure, and solubility. These predictions are useful for understanding the compound's environmental fate and for process design.
The development of such predictive models relies on the availability of high-quality data for a diverse set of chemicals. Machine learning and deep learning algorithms are increasingly being used to build more accurate and robust predictive models from large chemical datasets. nih.govnih.gov For this compound, these in silico tools can provide a rapid and cost-effective preliminary assessment of its chemical behavior and potential hazards.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Methodologies for 2-Methylvaleryl Chloride
Current research into the synthesis of acyl chlorides, including this compound, is focused on moving beyond traditional methods to more efficient and environmentally benign alternatives. While the conversion of carboxylic acids to acyl chlorides is a well-established process, novel reagents and catalytic systems are being explored to improve safety, yield, and substrate scope.
One area of investigation is the use of new chlorinating agents that avoid the formation of harsh byproducts. For example, methods using oxalyl chloride or phosgene (B1210022) in the presence of a catalyst can offer high purity products. hmdb.ca The development of catalytic systems that can efficiently generate acyl chlorides from their corresponding carboxylic acids with minimal waste is a key goal.
Table 1: Comparison of Traditional and Novel Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Traditional/Novel | Advantages | Disadvantages |
| Thionyl chloride (SOCl₂) | Traditional | Readily available, gaseous byproducts are easily removed. | Can lead to side reactions and impurities. |
| Oxalyl chloride ((COCl)₂) | Novel | Milder reaction conditions, high purity of the product. | Higher cost compared to traditional reagents. |
| Phosgene (COCl₂) | Traditional/Industrial | Highly effective and economical for large-scale production. | Extremely toxic, requiring specialized handling. |
| Vilsmeier-Haack Reagent | Novel | Can be prepared from less toxic starting materials. | May require specific reaction conditions for optimal yield. |
Development of Highly Stereoselective and Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. For this compound, which possesses a chiral center at the second carbon, the development of stereoselective and enantioselective transformations is a significant area of research. The ability to selectively synthesize one enantiomer over the other is crucial, as different enantiomers of a molecule can have vastly different biological activities.
One approach to achieving enantioselectivity is through the use of chiral auxiliaries or catalysts in the synthetic route. For instance, the synthesis of (S)-2-methylhexanoic acid, a precursor to a high-potency sweetener, has been achieved through asymmetric hydrogenation, highlighting the potential for producing enantiomerically pure starting materials for this compound synthesis. researchgate.netsemanticscholar.org Future research will likely focus on the direct enantioselective synthesis of this compound and its derivatives, potentially through kinetic resolution or the use of chiral catalysts that can differentiate between the two enantiomers of a racemic mixture.
Integration of this compound Chemistry with Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation and scalability. flinders.edu.au The application of these technologies to the synthesis and reactions of this compound is a promising area for future research.
Continuous flow systems can enable the safe on-demand generation of reactive intermediates like this compound, minimizing the risks associated with their storage and handling. rsc.orgnih.gov Furthermore, the precise control over reaction parameters in a microreactor can lead to higher yields and selectivities in reactions involving this acyl chloride. For example, the coupling of aryl Grignard reagents with acyl chlorides has been successfully demonstrated in a continuous flow system using the green solvent 2-methyltetrahydrofuran. rsc.orgnih.gov The integration of in-line purification and analysis techniques within a flow system can further enhance the efficiency of multi-step syntheses involving this compound. flinders.edu.au
Design and Synthesis of Advanced Functional Materials and Bioconjugates
The reactivity of the acyl chloride group makes this compound a valuable building block for the synthesis of advanced functional materials and bioconjugates. In polymer chemistry, acyl chlorides are used to introduce specific functionalities into polymer chains, thereby tailoring the material's properties for specific applications.
Bioconjugation, the covalent linking of molecules to biomolecules such as proteins or peptides, is a rapidly growing field with applications in diagnostics, therapeutics, and materials science. researchgate.net The electrophilic nature of this compound allows it to react with nucleophilic groups on biomolecules, such as the amine groups of lysine (B10760008) residues. While specific applications of this compound in bioconjugation are not yet widely reported, the general strategies for acylating proteins provide a roadmap for its potential use. nih.gov Future research could explore the use of this compound to attach small molecules, imaging agents, or therapeutic payloads to biological targets.
Sustainable and Biologically Inspired Synthesis of this compound and its Derivatives
There is a growing emphasis on developing sustainable and "green" chemical processes that minimize waste and environmental impact. For this compound, this includes the exploration of bio-based feedstocks and biocatalytic methods for its synthesis.
The precursor, 2-methylpentanoic acid, can be produced through the metabolism of branched-chain amino acids by gut microbes, suggesting a potential biological route to this compound. medchemexpress.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the synthesis of chiral molecules under mild and environmentally friendly conditions. For example, a practical biocatalytic process for the production of (R)-2-methylpentanol, a precursor to the corresponding carboxylic acid and acyl chloride, has been developed using an evolved ketoreductase enzyme. researchgate.net This approach is cost-effective, green, and scalable. researchgate.net Future research is likely to focus on the direct biocatalytic conversion of renewable feedstocks to 2-methylvaleric acid and its derivatives.
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques and computational chemistry are powerful tools for elucidating these mechanisms.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide valuable information about the structure and connectivity of molecules. PubChem provides 13C NMR and GC-MS data for this compound, which can be used to characterize the compound and its reaction products. nih.gov Infrared (IR) spectroscopy is also a useful tool for identifying the characteristic carbonyl stretch of the acyl chloride group. nih.gov
Computational chemistry allows for the theoretical study of reaction pathways, transition states, and the electronic properties of molecules. researchgate.netmdpi.com Such studies can provide insights into the reactivity of this compound and help to predict the outcome of reactions under different conditions. A deeper mechanistic understanding gained through these techniques will facilitate the rational design of more efficient and selective synthetic processes.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables | Reference |
| ¹³C NMR | Chemical shifts of the carbon atoms, providing structural information. | nih.gov |
| GC-MS | Mass-to-charge ratio of the molecular ion and fragment ions, confirming molecular weight and fragmentation pattern. | nih.gov |
| FTIR | Characteristic carbonyl (C=O) stretching frequency. | nih.gov |
| Raman Spectroscopy | Vibrational modes of the molecule, complementary to IR spectroscopy. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-methylvaleryl chloride from its carboxylic acid precursor?
- Methodological Answer : The synthesis typically involves reacting 2-methylvaleric acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during reagent addition to control exothermic reactions, followed by reflux at 60–70°C for 2–3 hours. Progress can be monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase . Purification is achieved through distillation under reduced pressure (boiling point ~120–130°C at 760 mmHg) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic signals: δ 0.9–1.0 ppm (methyl groups), δ 1.2–1.6 ppm (methylene protons), and δ 2.3–2.5 ppm (acyl chloride proton) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for a strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch near 600 cm⁻¹ .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention time and molecular ion peak (m/z ≈ 134 for [M⁺]) confirm purity .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer : Due to its reactivity (hydrolysis sensitivity and corrosive nature), store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C. Use chemical fume hoods for handling, and pair with PPE: nitrile gloves, lab coats, and goggles. Neutralize spills with sodium bicarbonate (NaHCO₃) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the acyl chloride group, identifying electrophilic centers. Fukui indices highlight susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., dichloromethane vs. THF) are modeled using the Polarizable Continuum Model (PCM) to predict reaction rates .
Q. What strategies resolve contradictions in reported kinetic data for this compound’s hydrolysis in aqueous vs. nonpolar solvents?
- Methodological Answer : Systematic reviews (per Cochrane guidelines) should assess experimental variables:
- Solvent Polarity : Hydrolysis rates increase in polar protic solvents (e.g., water) due to stabilization of transition states.
- pH Dependence : Acidic conditions (pH < 3) slow hydrolysis by protonating nucleophiles (e.g., OH⁻).
- Temperature Control : Conflicting Arrhenius plots may arise from inconsistent temperature calibration (±0.5°C tolerance required) .
Q. How do steric effects from the 2-methyl group influence regioselectivity in Friedel-Crafts acylation reactions using this compound?
- Methodological Answer : The methyl group introduces steric hindrance, directing electrophilic attack to less hindered positions on aromatic substrates (e.g., para > meta in toluene). Competitive experiments with/without Lewis acid catalysts (AlCl₃ vs. FeCl₃) quantify regioselectivity via HPLC analysis of product ratios .
Data Reporting & Academic Standards
Q. What are the best practices for reporting contradictory spectral data (e.g., NMR shifts) in publications involving this compound derivatives?
- Methodological Answer :
- Transparency : Disclose solvent, temperature, and instrument frequency (e.g., 400 MHz vs. 600 MHz).
- Referencing : Compare with published databases (PubChem, NIST) and note deviations in supplementary materials.
- Error Analysis : Include confidence intervals for integration values and multiplet splitting .
Q. How should researchers design controlled experiments to distinguish between thermal degradation vs. catalytic decomposition of this compound?
- Methodological Answer :
- Control Groups : Run parallel reactions with/without catalysts (e.g., DMAP) under identical thermal conditions.
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track carbonyl group disappearance.
- Activation Energy Calculation : Compare Arrhenius parameters (Eₐ) for catalyzed vs. uncatalyzed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
